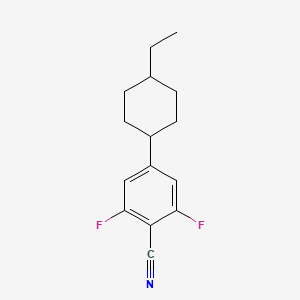

2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile

Vue d'ensemble

Description

2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile is a chemical compound with the molecular formula C15H17F2N. It is characterized by the presence of two fluorine atoms and a nitrile group attached to a benzene ring, which is further substituted with a trans-4-ethylcyclohexyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile typically involves the following steps:

Bromination: The starting material, 2,6-difluorobenzonitrile, undergoes bromination to introduce a bromine atom at the 4-position.

Cyclohexylation: The brominated compound is then subjected to a cyclohexylation reaction using ethylcyclohexyl chloride in the presence of a strong base such as potassium tert-butoxide.

Purification: The final product is purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and reduce by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound meets industry standards.

Analyse Des Réactions Chimiques

Types of Reactions: 2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to a primary amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are typically used for reduction.

Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic substitution, while nucleophilic substitution may involve strong bases like sodium amide (NaNH2).

Major Products Formed:

Oxidation: 2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzoic acid or 2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzaldehyde.

Reduction: 2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzylamine.

Substitution: Various substituted benzene derivatives depending on the position and nature of the substituents.

Applications De Recherche Scientifique

2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.

Industry: The compound is used in the production of advanced materials and polymers.

Mécanisme D'action

The mechanism by which 2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would vary based on the biological system and the context in which the compound is used.

Comparaison Avec Des Composés Similaires

3,4-Difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile: Similar structure but with different positions of fluorine atoms.

2,6-Difluoro-4-(trans-4-propylcyclohexyl)-benzonitrile: Similar but with a propyl group instead of an ethyl group.

2,6-Difluoro-4-(trans-4-methylcyclohexyl)-benzonitrile: Similar but with a methyl group instead of an ethyl group.

Uniqueness: 2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile is unique due to its specific arrangement of fluorine atoms and the trans-4-ethylcyclohexyl group, which can influence its reactivity and interaction with biological targets.

This compound's versatility and unique properties make it a valuable tool in various scientific and industrial fields. Its applications range from chemical synthesis to potential therapeutic uses, highlighting its importance in ongoing research and development.

Would you like more information on any specific aspect of this compound?

Activité Biologique

2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile is an organic compound with notable biological activity, particularly in the realm of medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 249.3 g/mol. Its structure features a benzonitrile group substituted with two fluorine atoms and a trans-4-ethylcyclohexyl group. This unique configuration influences its chemical reactivity and biological interactions.

Biological Activity

1. Interaction with Cytochrome P450 Enzymes

This compound has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP2C9 and CYP2D6. These enzymes play a crucial role in drug metabolism, affecting the pharmacokinetics of various therapeutic agents. The inhibition of these enzymes can lead to significant drug-drug interactions, which is critical for understanding its potential use in combination therapies.

2. Toxicological Profile

A hazard assessment indicates that the compound is not a skin sensitizer and shows no significant mutagenic effects in reverse mutation tests. The No Observed Adverse Effect Level (NOAEL) for repeated dose toxicity was established at 320 mg/kg/day in rats, while reproductive and developmental toxicity screening suggested a NOAEL of 1,000 mg/kg/day .

3. Environmental Impact

The compound has been classified as hazardous to aquatic life, indicating potential long-term harmful effects if released into the environment . This aspect necessitates careful handling and disposal practices.

While the exact mechanisms through which this compound exerts its biological effects are not fully elucidated, it is believed to participate in electrophilic aromatic substitution reactions due to the influence of its functional groups. The electron-withdrawing nitrile group combined with the electron-donating ethylcyclohexyl group allows for diverse chemical reactivity.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,6-Difluoro-4-(trans-4-vinylcyclohexyl)-benzonitrile | Vinyl group instead of ethyl | Potentially different reactivity due to vinyl group |

| 2-Fluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile | One fluorine substitution | May exhibit different biological activity |

| 2,6-Dichloro-4-(trans-4-ethylcyclohexyl)-benzonitrile | Chlorine instead of fluorine | Different electronic properties affecting reactivity |

This table highlights how variations in substitution can significantly influence the biological behavior and potential applications of these compounds.

Propriétés

IUPAC Name |

4-(4-ethylcyclohexyl)-2,6-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F2N/c1-2-10-3-5-11(6-4-10)12-7-14(16)13(9-18)15(17)8-12/h7-8,10-11H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMVWTCTRTWLHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)C2=CC(=C(C(=C2)F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20604246 | |

| Record name | 4-(4-Ethylcyclohexyl)-2,6-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208844-07-9 | |

| Record name | 4-(4-Ethylcyclohexyl)-2,6-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzonitrile, 4-(trans-4-ethylcyclohexyl)-2,6-difluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.